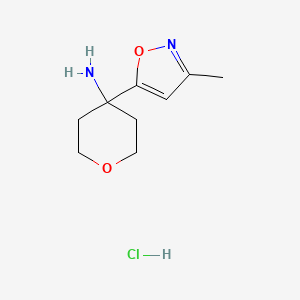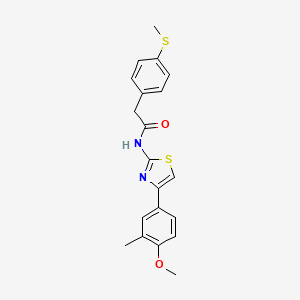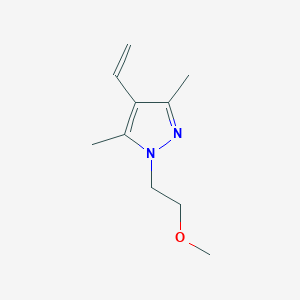![molecular formula C20H15F3N2O2 B2976147 1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 338755-12-7](/img/structure/B2976147.png)
1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide, also known as BODIPY-C3, is a fluorescent dye with a wide range of applications in scientific research. BODIPY-C3 is a versatile compound that can be used for a variety of purposes, including imaging, fluorescence microscopy, and drug delivery. Its unique properties make it an ideal choice for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Metal-Assisted Electrocyclic Reactions
A study demonstrated the use of this compound in metal-assisted electrocyclic reactions, showcasing its potential in synthesizing complex molecular structures, such as cations [Ru(phen)2{5,6-diphenyl-3-(pyridin-2-yl)-1,2,4-triazine}]2+, isolated as hexafluorophosphate salts. This illustrates its role in advancing synthetic methodologies in organic chemistry (P. K. Pal et al., 2000).
Antimicrobial Agents
Another research focus is the compound's role in the development of novel antimicrobial agents. Specifically, derivatives of this compound have been synthesized and tested against various bacterial and fungal strains, revealing significant antimicrobial activity. This positions it as a valuable scaffold for designing new antimicrobials (N. Desai et al., 2017).
Acylation Reactions and Formation of Acyloxyiminium Salts
Research has also explored the acylation of tertiary amides leading to the formation of 1-acyloxyiminium salts and 1-acyloxyenamines. This compound's derivatives participate in these reactions, underlining its versatility in synthetic organic chemistry and potential in creating novel organic compounds (W. Bottomley et al., 1980).
Polymer Science Applications
In the field of materials science, derivatives of this compound have been used to synthesize organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain. These polyimides exhibit good solubility in organic solvents, high glass-transition temperatures, and thermal stability, making them suitable for various applications in high-performance materials (J. Liu et al., 2002).
Heterogeneous Catalysis
The compound's derivatives have been explored as catalysts in heterogeneous catalysis, particularly in Knoevenagel condensation reactions. This illustrates the potential of incorporating such structures into catalytic systems for efficient chemical transformations (Yang Li et al., 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as fluorine atoms are often added to drugs to improve their metabolic stability and enhance their lipophilicity, which can improve bioavailability .
Eigenschaften
IUPAC Name |
1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)15-8-4-9-16(12-15)24-18(26)17-10-5-11-25(19(17)27)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODWTJLGCKMZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-6-azaspiro[3.4]octan-7-one](/img/structure/B2976065.png)


![6-[5-[2-(2-Bromophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2976072.png)

![3,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2976076.png)



![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2976084.png)

![3-[4-(6-Fluoropyridin-3-yl)triazol-1-yl]-7-hydroxychromen-2-one](/img/structure/B2976086.png)
